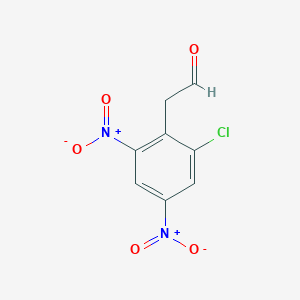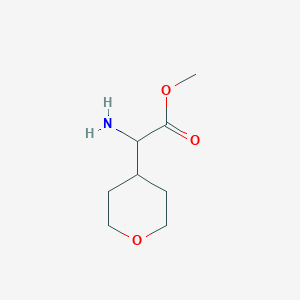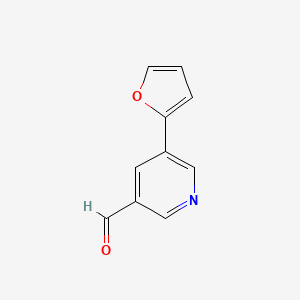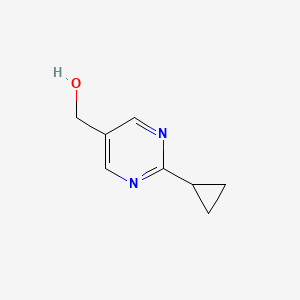
(2-Cyclopropylpyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclopropylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C8H10N2O . It is widely researched in many fields due to its diverse biological properties and potential applications in various industries.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H10N2O . It has a molecular weight of 150.18 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 150.17800 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
(2-Cyclopropylpyrimidin-5-yl)methanol: ist eine Verbindung, die bei der Synthese verschiedener Pyrimidinderivate eingesetzt werden kann, die in der Arzneimittelforschung eine wichtige Rolle spielen. Pyrimidin ist eine Kernstruktur in vielen Pharmazeutika und dient als Kinaseinhibitor und Isoster für aromatische und heterozyklische Ringe . Das Potenzial der Verbindung bei der Entwicklung neuer Medikamente, insbesondere Kinaseinhibitoren, ist aufgrund ihrer strukturellen Ähnlichkeit mit ATP, das für Phosphorylierungsprozesse entscheidend ist, bedeutend .
Materialwissenschaften
In der Materialwissenschaft kann This compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Seine Molekülstruktur ermöglicht die Herstellung von Polymeren und Beschichtungen mit potenziellen Anwendungen in Elektronik, Nanotechnologie und Oberflächenbehandlungen .
Biologische Studien
Diese Verbindung spielt eine Rolle bei der Synthese von Heterocyclen wie Pyridodipyrimidin, die eine Reihe von biologischen Aktivitäten aufweisen. Diese Aktivitäten umfassen zytotoxische, antioxidative und antimikrobielle Wirkungen, was sie für die biologische Forschung und therapeutische Anwendungen wertvoll macht .
Chemische Synthese
This compound: dient als Baustein in der chemischen Synthese. Es ist an der Herstellung komplexer Moleküle beteiligt und kann zur Untersuchung von Reaktionsmechanismen und Synthesewegen in der organischen Chemie verwendet werden .
Industrielle Anwendungen
Obwohl nicht direkt verwendet, können Methanolderivate, einschließlich This compound, industrielle Prozesse beeinflussen. Methanol ist ein vielseitiges Lösungsmittel und Brennstoff, und seine Derivate finden möglicherweise Anwendungen in der Automobil-, Abwasserbehandlungs- und Stromerzeugungsbranche .
Umweltauswirkungen
Die Umweltauswirkungen von Methanol und seinen Derivaten sind ein interessantes Gebiet. Die Forschung an erneuerbarem Methanol, zu dem auch Derivate wie This compound gehören, ist im Gange, um seine Lebensfähigkeit als sauberere Energiequelle und seine Rolle bei der Reduzierung von Emissionen zu beurteilen .
Wirkmechanismus
The exact mechanism of action of (2-Cyclopropylpyrimidin-5-yl)methanol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been shown to inhibit the activity of certain proteins, such as microsomal prostaglandin E synthase-1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and reduce the risk of cardiovascular disease. In addition, it has been shown to have anti-bacterial and anti-viral effects, as well as anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-Cyclopropylpyrimidin-5-yl)methanol in laboratory experiments has several advantages. It is a highly soluble compound, making it easy to work with. In addition, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to using this compound in laboratory experiments. It is a highly reactive compound, which can make it difficult to work with in some cases. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for (2-Cyclopropylpyrimidin-5-yl)methanol research. One potential direction is to further investigate its potential therapeutic benefits, such as its anti-inflammatory and anti-cancer effects. Another potential direction is to investigate its potential use in the synthesis of other organic compounds, such as heterocyclic compounds and polymers. Additionally, further research could be conducted to explore its potential use in drug delivery systems and targeted drug delivery. Finally, further research could be conducted to explore its potential use in the development of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol can be carried out in a few different ways. One method involves the reaction of cyclopropylmethyleneammonium chloride with pyrimidine in the presence of an acid catalyst. This reaction produces this compound as an intermediate product, which can then be isolated and purified. Another method involves the reaction of cyclopropylmethyleneammonium chloride with 5-chloropyrimidine in the presence of a base catalyst. This reaction produces this compound as the final product.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-cyclopropylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-4,7,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYDEBZXQQCKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647955 |
Source


|
| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954226-64-3 |
Source


|
| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

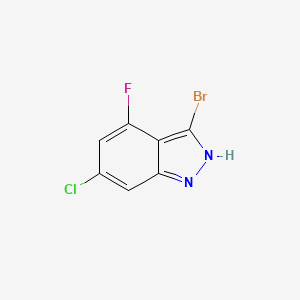

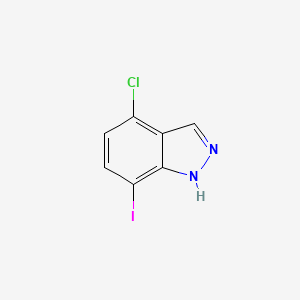
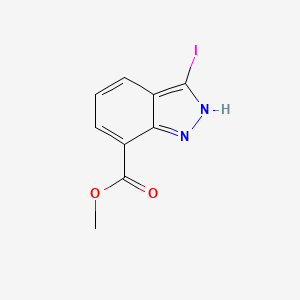
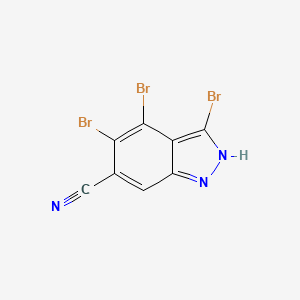
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
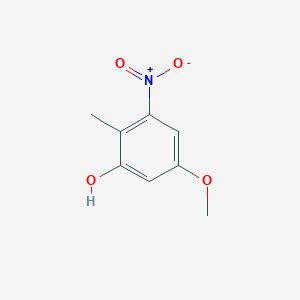
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)
